molecular formula C15H11N3O3S2 B2608193 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 324759-10-6

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2608193
M. Wt: 345.39
InChI Key: ROWPVUGDDLIIOA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Radiosensitization and Bioreductive Activation

One study explored the synthesis of a series of nitrothiophenes with basic or electrophilic substituents, evaluating them in vitro as radiosensitizers of hypoxic mammalian cells and selective bioreductively activated cytotoxins. The research indicated that compounds with strong tertiary amine bases or oxiranes in the side chain showed potent radiosensitizing properties. However, systemic toxicity at higher doses limited their use (Threadgill et al., 1991).

Chemoselective Synthesis

Another study reported an efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via a one-step chemoselective thionation-cyclization of highly functionalized enamides. This process facilitated the introduction of various functional groups into the thiazole products, showcasing the versatility of thiazole derivatives in chemical synthesis (Kumar et al., 2013).

Antitubercular Activity

Research into 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole highlighted their synthesis and evaluation for antitubercular activity. The structural confirmation of these compounds was achieved through various analytical techniques, and they exhibited significant antibacterial, antifungal, and antitubercular activities, suggesting their potential in treating tuberculosis (Samadhiya et al., 2013).

Anticancer Evaluation

A study on the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated significant anticancer activity against several cancer cell lines, outperforming the reference drug in some cases. This research showcases the anticancer potential of thiazole derivatives (Ravinaik et al., 2021).

Antihypertensive Agents

Investigations into thiosemicarbazides, triazoles, and Schiff bases derived from thiazole compounds revealed their potential as antihypertensive α-blocking agents. This study highlighted the synthesis of various derivatives and their pharmacological evaluation, indicating their efficacy and low toxicity as antihypertensive agents (Abdel-Wahab et al., 2008).

Safety And Hazards

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Future Directions

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For a specific compound, you would need to consult the relevant scientific literature. Please note that not all compounds will have information available in all of these categories. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-9-13(10-5-3-2-4-6-10)16-15(22-9)17-14(19)11-7-8-12(23-11)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWPVUGDDLIIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide

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